Oral Antimineralocorticoid Potency: 46-Fold Lower Than Spironolactone, Defining Its Role as a Reference Standard
In direct comparative pharmacological assessment, 20-Spirox-4-ene-3,20-dione (SC-5233) demonstrates approximately 46-fold lower oral antimineralocorticoid potency than its 7α-acetylthio-substituted derivative, spironolactone (SC-9420) [1]. This quantitative difference establishes SC-5233 as an essential reference standard for impurity profiling in spironolactone pharmaceutical analysis, rather than a viable therapeutic candidate.
| Evidence Dimension | Oral Antimineralocorticoid Potency |
|---|---|
| Target Compound Data | Relative potency = 1.0 (baseline) |
| Comparator Or Baseline | Spironolactone (SC-9420): Relative potency = 46.0 |
| Quantified Difference | 46-fold higher oral potency for spironolactone relative to SC-5233 |
| Conditions | In vivo oral administration; mineralocorticoid receptor antagonism assay |
Why This Matters
This data directly justifies the procurement of SC-5233 specifically as a reference standard for spironolactone impurity analysis (EP Impurity C/USP Related Compound C), as it is a structurally defined, low-potency analog used for analytical method validation and quality control.
- [1] Wikipedia contributors. SC-5233. Wikipedia, The Free Encyclopedia. Available at: https://en.wikipedia.org/wiki/SC-5233. Accessed April 2026. View Source
